molecular formula C97H124N20O31S B1628035 Little gastrin I CAS No. 60748-06-3

Little gastrin I

Cat. No. B1628035
CAS RN: 60748-06-3
M. Wt: 2098.2 g/mol
InChI Key: GKDWRERMBNGKCZ-RNXBIMIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gastrin-17 is one of the primary forms of gastrin that is a 17-membered peptide consisting of Glp, Gly, Pro, Trp, Leu, Glu, Glu, Glu, Glu, Glu, Ala, Tyr, Gly, Trp, Met, Asp and Phe-NH2 residues joined in sequence. It has a role as an antineoplastic agent.

Scientific Research Applications

Structural Motifs and Mechanisms

  • Little gastrin, particularly its C-terminal tetrapeptide sequence, is key for its bioactivity. Studies using NMR spectroscopy in micellar media reveal that the C-terminal of [Nle(15)] gastrin-17 adopts an ordered conformation, indicating a potential membrane-associated mechanism of receptor recognition and activation for the gastrin hormone family (Stone et al., 2007).

Gastrin in Gastrointestinal Physiology and Pathology

  • Gastrin plays a critical role in the modulation of acid secretion and has a broader regulatory proliferative role in the gastrointestinal tract. It serves as a biomarker of disease and is an important hormone in regulatory biology and clinically relevant for conditions like peptic ulcer disease (Modlin et al., 2005).

Role in Peptic Ulcer Disease and Gastric Physiology

  • Gastrin's role in peptic ulcer disease pathogenesis, particularly in the context of Helicobacter pylori infection, and its influence on gastric physiology, such as gastrin biosynthesis and the regulation of gastrin release, highlight its significance in gastrointestinal regulatory processes (Sawada & Dickinson, 2020).

Gastrin in Gastric Carcinogenesis

  • While gastrin's association with malignant progression in gastric carcinogenesis is evident in mouse models, further validation is required to understand its exact role in human gastric malignancy. The interaction between gastrin and hormones like somatostatin and gastrin-releasing peptide in gastric adenocarcinoma is of particular interest (Watson et al., 2006).

Gastrin in Cancer Signaling

  • Gastrin acts as a potent cell-growth factor implicated in various normal and abnormal biological processes, including the proliferation of enterochromaffin-like cells and neoplastic transformation. Understanding the mechanisms by which gastrin influences cell growth, particularly through cholecystokinin (CCK)B/gastrin receptors, is crucial for dissecting its role in cancer (Rozengurt & Walsh, 2001).

Gastrin in Barrett's and Colorectal Carcinogenesis

  • Gastrin's effects on proliferation and apoptosis in Barrett's and colorectal carcinogenesis are significant. Its role in hyperplasia and the risk of cancer development, particularly concerning the impact of gastrin intermediates, highlights the need for further investigation in these areas (Chueca et al., 2012).

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRERMBNGKCZ-RNXBIMIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H124N20O31S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028770
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2098.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60748-06-3, 10047-33-3
Record name Gastrin 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gastrin 17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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